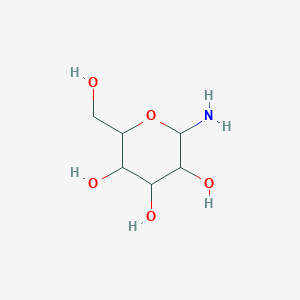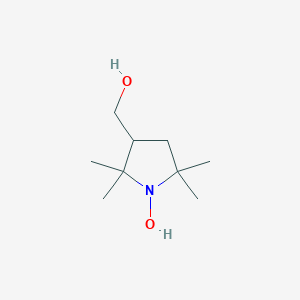
Sulindac-Sulfid
Übersicht
Beschreibung
Sulindac sulfide is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin and is used to treat inflammation and pain. It is used in the treatment of rheumatoid arthritis, ankylosing spondylitis, and osteoarthritis. It is also used in the treatment of acute gout, and has been studied in the treatment of cancer. Sulindac sulfide is a prodrug that is metabolized to its active form sulindac.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmendes Mittel
Sulindac-Sulfid ist ein bekanntes entzündungshemmendes Mittel . Es wird manchmal als Adjuvans in der Antitumortherapie eingesetzt . Es ist ein Biopräkursor-Prodrug und unterscheidet sich daher von seinem aktiven Metaboliten aus physikalisch-chemischer und biologischer Sicht .
Antitumoraktivität
This compound hat nachweislich Antitumoraktivität . Es wurde an malignen Zellen des U-87-Glioblastoms, des MCF-7-Brustkrebses, des HepG2-Leber-Hepatozellulären Karzinoms, des CaCo-2-Dickdarmkrebses und des HeLa-Gebärmutterhalskrebses getestet . Interessante vorläufige Ergebnisse wurden beobachtet, die neue Untersuchungen in diesem Forschungsthema fördern .
Prävention der Kolonkarzinogenese
Es wurde berichtet, dass this compound interessante Wirkungen bei der Prävention der Kolonkarzinogenese zeigt, wie in Humanstudien gezeigt wurde . Dies schließt ihre potenziellen Eigenschaften als Anti-Apoptose-Mittel ein .
Hemmung der Prostaglandinsynthese
This compound blockiert die Prostaglandinsynthese . Dies ist einer der Mechanismen, durch die es seine entzündungshemmenden und Antitumorwirkungen entfaltet
Wirkmechanismus
Target of Action
Sulindac sulfide primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever . Sulindac sulfide also targets the Notch signaling pathway , which is involved in cell-cell communication and plays a key role in cell proliferation and differentiation .
Mode of Action
Sulindac sulfide, as an NSAID, exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in the decreased synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, sulindac sulfide has been found to inhibit the Notch signaling pathway, which may contribute to its antitumor effects .
Biochemical Pathways
Sulindac sulfide affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever . Furthermore, by inhibiting the Notch signaling pathway, sulindac sulfide may influence various downstream effects related to cell proliferation and differentiation .
Pharmacokinetics
Sulindac sulfide is a metabolite of sulindac, a prodrug . Sulindac is converted in vivo to sulindac sulfide by liver enzymes . Sulindac and its metabolites bind extensively to plasma albumin and undergo extensive enterohepatic circulation . This process involves the drug being excreted into the bile, reabsorbed from the intestines, and returned to the systemic circulation, which helps maintain constant blood levels of the compound .
Result of Action
The primary result of sulindac sulfide’s action is the reduction of inflammation, pain, and fever due to its inhibition of prostaglandin synthesis . Additionally, sulindac sulfide has been associated with fewer gastrointestinal side effects than other NSAIDs . In the context of cancer, sulindac sulfide’s inhibition of the Notch signaling pathway can lead to reduced tumor growth .
Action Environment
The action of sulindac sulfide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and efficacy of sulindac sulfide . Additionally, the physiological environment, such as the status of the liver (which is involved in the conversion of sulindac to sulindac sulfide) and the gastrointestinal tract, can also impact the drug’s action and efficacy .
Safety and Hazards
Sulindac sulfide is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sulindac sulfide plays a significant role in biochemical reactions. It is known to inhibit the enzymes COX-1 and COX-2, leading to the inhibition of prostaglandin synthesis . This action is thought to be the primary mechanism behind its anti-inflammatory effects .
Cellular Effects
Sulindac sulfide has been shown to have various effects on cells. It inhibits colon cancer cell growth and downregulates specificity protein transcription factors . It also reduces cellular levels of β-catenin and inhibits TCF-mediated transcription in colon carcinoma cell lines deficient in APC . These effects contribute to its anti-proliferative properties .
Molecular Mechanism
The molecular mechanism of action of sulindac sulfide is primarily through the inhibition of prostaglandin synthesis by inhibiting COX-1 and COX-2 . It also impairs nucleotide exchange on Ras by CDC25 and accelerates Ras hydrolysis of GTP by p120GAP . These actions contribute to its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
Sulindac sulfide has been shown to have temporal effects in laboratory settings. It has been observed that the drug’s effects change over time, with a decrease in the levels of total and nuclear β-catenin observed after treatment with sulindac sulfide . This suggests that the drug’s effects may vary over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of sulindac sulfide have been observed to vary with different dosages. For instance, sulindac sulfide has been shown to reduce tumor growth in the spleen and decrease liver metastasis in a human colon cancer xenograft model .
Metabolic Pathways
Sulindac sulfide is involved in various metabolic pathways. It undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite . Sulindac and its sulfide and sulfone metabolites undergo extensive enterohepatic circulation .
Transport and Distribution
Sulindac sulfide is transported and distributed within cells and tissues. It is known to undergo extensive enterohepatic circulation, where the drug is excreted in the bile and then reabsorbed from the intestines .
Subcellular Localization
It is known that sulindac sulfide can influence the subcellular localization of β-catenin, leading to its reduced nuclear accumulation . This suggests that sulindac sulfide may have effects on the activity or function of β-catenin in specific compartments or organelles within the cell.
Eigenschaften
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49627-27-2, 32004-67-4 | |
| Record name | Sulindac sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



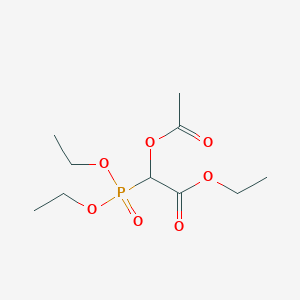
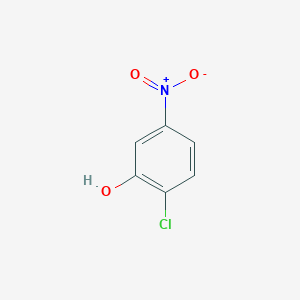
![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
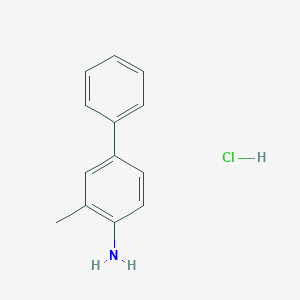


![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)
